Fluticasone furoate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H29F3O6S |

|---|---|

Molecular Weight |

543.6 g/mol |

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate |

InChI |

InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1/i4D,5D,8D,13D2 |

InChI Key |

XTULMSXFIHGYFS-PWVSPKMESA-N |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)C)C(=O)SC([2H])([2H])F)[2H] |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Fluticasone Furoate-d5 in Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of Fluticasone (B1203827) furoate-d5 in research, focusing on its critical role as an internal standard for the quantitative analysis of fluticasone furoate in biological matrices. Due to the low systemic bioavailability and resulting low plasma concentrations of fluticasone furoate, highly sensitive and accurate analytical methods are required for pharmacokinetic (PK) studies.[1][2] Deuterium-labeled internal standards like Fluticasone furoate-d5 are indispensable in these assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the reliability and accuracy of the results.

Core Application: Internal Standard in Quantitative Bioanalysis

This compound is a stable, isotopically labeled version of Fluticasone furoate. Its primary and most critical use in research is as an internal standard (IS) for the quantification of fluticasone furoate in complex biological samples such as human plasma.[3][4]

The rationale for using a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. This compound is chemically identical to the analyte (fluticasone furoate) and thus exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[5] However, due to the mass difference from the incorporated deuterium (B1214612) atoms, it can be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and similar behavior allow it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of the target analyte.

Experimental Workflow: Bioanalytical Quantification of Fluticasone Furoate

The following diagram illustrates a typical workflow for the quantification of fluticasone furoate in plasma samples using this compound as an internal standard.

References

- 1. agilent.com [agilent.com]

- 2. The Pharmacokinetics of Fluticasone Furoate Given Intranasally in Healthy Subjects Using an Ultra-Sensitive Analytical Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Chemical Properties of Fluticasone Furoate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Fluticasone (B1203827) furoate-d5, a deuterated isotopologue of the synthetic corticosteroid, Fluticasone furoate. This document is intended for use by researchers, scientists, and professionals in drug development who utilize Fluticasone furoate-d5 as an internal standard in pharmacokinetic and bioanalytical studies.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Fluticasone furoate, with five deuterium (B1214612) atoms incorporated into its structure. The positions of deuteration are on the furan (B31954) ring and the fluoromethyl group. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Fluticasone furoate in biological matrices.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate |

| Molecular Formula | C₂₇H₂₄D₅F₃O₆S |

| Molecular Weight | 543.61 g/mol [1][2] |

| Monoisotopic Mass | 543.19507803 Da |

| CAS Number | 397864-44-7 (unlabeled)[3][4][5] |

| Appearance | White to off-white solid[6] |

| Purity (by HPLC) | Typically >99% (e.g., 99.65%)[3] |

| Isotopic Purity | Not specified in general literature; should be obtained from the Certificate of Analysis of the specific batch. |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.[7] |

| Storage | Recommended storage at -20°C for long-term stability.[7] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[6] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is adapted from established methods for Fluticasone furoate and is suitable for determining the chemical purity of this compound.[8]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent reversed-phase column.[8]

-

Mobile Phase: A mixture of methanol (B129727) and 0.1% orthophosphoric acid in water (80:20 v/v).[8]

-

Flow Rate: 0.9 mL/min.[8]

-

Detection Wavelength: 264 nm.[8]

-

Column Temperature: Ambient.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.

-

Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to achieve a similar concentration as the standard.

-

Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Analysis: Record the chromatograms and calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol outlines a general method for the quantification of Fluticasone furoate using this compound as an internal standard.[9]

Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable reversed-phase column, such as a C18.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Fluticasone furoate: Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (adjusted for the mass difference due to deuterium labeling).

-

Procedure:

-

Sample Preparation: Perform a liquid-liquid or solid-phase extraction of the analyte and internal standard from the biological matrix (e.g., plasma).

-

Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the samples from this calibration curve.

Isotopic Purity Determination by Mass Spectrometry

The isotopic purity of this compound can be determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).

Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) or a triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI).

Procedure:

-

Sample Infusion: Directly infuse a solution of this compound into the mass spectrometer.

-

Mass Spectrum Acquisition: Acquire the mass spectrum in the region of the molecular ion.

-

Isotopologue Distribution Analysis: Analyze the relative intensities of the ion corresponding to the fully deuterated molecule (d5) and the ions corresponding to molecules with fewer deuterium atoms (d4, d3, etc.) as well as the unlabeled (d0) analogue.

-

Calculation: Calculate the isotopic purity as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Stability Studies under Forced Degradation

Forced degradation studies are essential to understand the stability of a drug substance. The following conditions are typically employed.[10]

-

Acidic Conditions: 0.1 N HCl at 60°C for 2 hours.

-

Basic Conditions: 0.1 N NaOH at 60°C for 2 hours.

-

Oxidative Conditions: 3-30% H₂O₂ at room temperature for a specified period.

-

Thermal Conditions: Heating at 105°C for 6 hours.

-

Photolytic Conditions: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples are analyzed by a stability-indicating HPLC method before and after exposure to these stress conditions to determine the extent of degradation.

Signaling Pathway and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Fluticasone furoate, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[11][12] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the downregulation of pro-inflammatory cytokines and other inflammatory mediators.[11]

Caption: Glucocorticoid receptor signaling pathway of this compound.

Experimental Workflow for Purity and Identity Confirmation

The following diagram illustrates a typical workflow for the analysis of a this compound sample to confirm its identity and determine its chemical and isotopic purity.

Caption: Experimental workflow for the analysis of this compound.

References

- 1. Structure elucidation and spectroscopic analysis of photodegradants of the anti-rhinitis drug fluticasone furoate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. iajps.com [iajps.com]

- 4. researchgate.net [researchgate.net]

- 5. ajpsonline.com [ajpsonline.com]

- 6. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. abmole.com [abmole.com]

Synthesis and Isotopic Labeling of Fluticasone Furoate-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fluticasone (B1203827) furoate and a detailed methodology for the preparation of its deuterated analog, Fluticasone furoate-d5. This isotopically labeled compound is essential as an internal standard for highly sensitive and selective quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic studies.[1][2]

Introduction

Fluticasone furoate is a potent synthetic trifluorinated corticosteroid used in the management of allergic rhinitis and asthma.[1] Accurate quantification of Fluticasone furoate in biological matrices is critical for pharmacokinetic and bioavailability studies. Stable isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in these analyses by correcting for matrix effects and variations in sample processing.[1] The deuterium-labeled analog shares near-identical physicochemical properties with the parent drug, ensuring it behaves similarly during extraction and chromatographic separation, while its mass difference allows for distinct detection by a mass spectrometer.

This guide outlines a plausible synthetic pathway for this compound, based on established synthetic routes for the unlabeled compound and general principles of isotopic labeling. Detailed experimental protocols, quantitative data, and visual diagrams are provided to assist researchers in the practical application of this synthesis.

Synthetic Pathway and Isotopic Labeling Strategy

The synthesis of Fluticasone furoate typically commences from a suitable steroid precursor, such as 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid.[3] The key steps involve the formation of a 17β-carbothioic acid, esterification at the 17α-hydroxyl group with a furoyl moiety, and finally, S-alkylation with a fluoromethyl group.[3][4]

For the synthesis of this compound, the deuterium (B1214612) atoms are incorporated into the furoate ring and the S-fluoromethyl group, as indicated by its IUPAC name: [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate.[5] This can be achieved by utilizing deuterated starting materials in the final stages of the synthesis. Specifically, deuterated furoyl chloride (furoyl-d3-chloride) is used for the esterification step, and deuterated bromofluoromethane (B51070) (bromo(dideuterio)fluoromethane) is employed for the S-alkylation step.

The overall synthetic workflow can be visualized as follows:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. agilent.com [agilent.com]

- 3. FLUTICASONE FUROATE synthesis - chemicalbook [chemicalbook.com]

- 4. US8969547B2 - Method for preparing fluticasone furoate - Google Patents [patents.google.com]

- 5. This compound | C27H29F3O6S | CID 71316901 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Fluticasone Furoate-d5 as an Internal Standard: A Technical Guide

Introduction: Fluticasone (B1203827) furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity, widely used in the treatment of asthma and allergic rhinitis.[1][2] In drug development, pharmacokinetic studies require highly accurate and precise quantification of the drug in complex biological matrices like plasma. This is achieved using sensitive bioanalytical techniques, predominantly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3] The cornerstone of accurate quantification in LC-MS/MS is the use of a suitable internal standard (IS).[4][5] An ideal internal standard should mimic the analyte's behavior throughout the analytical process.[6] Stable isotope-labeled (SIL) compounds, such as Fluticasone furoate-d5, are considered the gold standard for this purpose, enabling a technique known as isotope dilution mass spectrometry.[4][7][8]

This technical guide provides an in-depth exploration of the mechanism of action of Fluticasone furoate as a therapeutic agent and its deuterated analog, this compound, as an internal standard in bioanalytical assays. It details the principles of isotope dilution, experimental protocols, and the critical role of SILs in correcting for analytical variability to ensure data integrity.

Part 1: The Pharmacological Mechanism of Fluticasone Furoate

Fluticasone furoate exerts its therapeutic effect by acting as a potent agonist for the glucocorticoid receptor (GR).[1][9] Its high binding affinity for the GR, which is significantly greater than that of dexamethasone, contributes to its clinical efficacy.[2] The mechanism involves modulating gene expression to reduce inflammation.

Upon administration, fluticasone furoate penetrates the cell membrane and binds to the GR in the cytoplasm. This binding event causes the dissociation of chaperone proteins and activates the receptor. The activated Fluticasone Furoate-GR complex then translocates into the nucleus.[1] Inside the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to two primary actions:

-

Transactivation: The complex binds to GREs to upregulate the transcription of genes coding for anti-inflammatory proteins.

-

Transrepression: The complex inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), thereby downregulating the expression of inflammatory mediators like cytokines, chemokines, and adhesion molecules.[1][2][10]

This dual action suppresses inflammatory cell migration, reduces vascular permeability, and inhibits the release of pro-inflammatory cytokines, ultimately controlling the inflammatory response in conditions like asthma and rhinitis.[1]

References

- 1. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. shimadzu.com.sg [shimadzu.com.sg]

- 4. benchchem.com [benchchem.com]

- 5. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nebiolab.com [nebiolab.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

A Technical Guide to Fluticasone Furoate-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and scientific applications of Fluticasone (B1203827) furoate-d5, a deuterated analog of the synthetic corticosteroid Fluticasone furoate. This guide is intended to assist researchers in sourcing this stable isotope-labeled compound and in understanding its use as an internal standard in quantitative analytical methods, particularly in pharmacokinetic and metabolic studies.

Commercial Availability and Specifications

Fluticasone furoate-d5 is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds for research purposes. The following tables summarize the key specifications provided by some of these suppliers. Researchers are advised to request a certificate of analysis (CoA) from the supplier for batch-specific data.

Table 1: General Specifications of Commercially Available this compound

| Parameter | Specification | Source(s) |

| Chemical Name | This compound | [1][2][3] |

| Molecular Formula | C₂₇H₂₄D₅F₃O₆S | [2] |

| Molecular Weight | 543.61 g/mol | [2][3] |

| CAS Number (Unlabeled) | 397864-44-7 | [2] |

| Storage Conditions | 2-8°C, protected from light | General recommendation |

| Intended Use | For research use only | [1] |

Table 2: Supplier-Specific Quantitative Data for this compound

| Supplier | Product Number | Purity | Isotopic Enrichment | Format |

| MedchemExpress | HY-15234S | >98% (by HPLC) | Not specified | Solid |

| Simson Pharma | F130067 | Not specified | Not specified | Custom Synthesis |

| Clearsynth | Not specified | Not specified | Not specified | Solid |

Mechanism of Action: Glucocorticoid Receptor Signaling

Fluticasone furoate, the parent compound of this compound, is a potent synthetic corticosteroid. Its primary mechanism of action involves binding to the glucocorticoid receptor (GR), a member of the nuclear receptor family of transcription factors. Upon binding, the GR translocates to the nucleus, where it modulates the transcription of a wide range of genes involved in inflammation and immune responses. This signaling pathway is central to the therapeutic effects of fluticasone furoate in conditions such as asthma and allergic rhinitis.

Caption: Glucocorticoid Receptor Signaling Pathway of Fluticasone Furoate.

Experimental Protocol: Quantification of Fluticasone Furoate in Biological Matrices using LC-MS/MS

The primary application of this compound is as an internal standard (IS) for the accurate quantification of Fluticasone furoate in complex biological samples, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the IS co-elutes with the analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.

Below is a detailed, representative protocol adapted from methodologies described in the scientific literature for the analysis of Fluticasone furoate.[4][5][6]

1. Materials and Reagents

-

Fluticasone furoate analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other biological matrix)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Standard and Internal Standard Stock Solution Preparation

-

Prepare a stock solution of Fluticasone furoate (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

From these stock solutions, prepare working solutions of both the analyte and the IS at appropriate concentrations by serial dilution with methanol or a suitable solvent mixture.

3. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Fluticasone furoate from endogenous matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fluticasone furoate: Precursor ion (Q1) → Product ion (Q3)

-

This compound: Precursor ion (Q1) → Product ion (Q3)

-

Note: Specific m/z transitions should be optimized for the instrument being used.

-

5. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Fluticasone furoate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for the quantification of Fluticasone Furoate using LC-MS/MS.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of Fluticasone furoate in biological matrices. Its commercial availability from specialized suppliers facilitates its use in a variety of research settings, from preclinical drug development to clinical pharmacokinetic studies. The provided experimental protocol offers a robust starting point for the development of a validated LC-MS/MS method, while the signaling pathway diagram illustrates the fundamental mechanism of action of the parent compound. Researchers should always consult the supplier's technical data sheet and relevant scientific literature to ensure the appropriate use of this stable isotope-labeled standard in their specific application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fluticasone Furoate D5 | CAS No- 397864-44-7 (Unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 3. This compound | C27H29F3O6S | CID 71316901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. agilent.com [agilent.com]

- 6. Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs | FDA [fda.gov]

An In-depth Guide to the Certificate of Analysis for Fluticasone Furoate-d5

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

A Certificate of Analysis (CoA) for a deuterated standard like Fluticasone (B1203827) furoate-d5 is a critical document that guarantees its identity, purity, and quality. For researchers in drug development and bioanalytical studies, understanding the nuances of this document is paramount for ensuring the accuracy and validity of experimental results. Fluticasone furoate-d5 is commonly used as an internal standard in pharmacokinetic and bioequivalence studies for the quantification of fluticasone furoate.[1] This guide provides a detailed explanation of the key components of a typical CoA for this compound, including the analytical techniques used and the interpretation of the data presented.

General Information and Specifications

The initial section of a CoA provides fundamental information about the compound. This data confirms the identity of the material and provides necessary information for its proper handling and storage.

| Parameter | Specification | Source |

| Chemical Name | (6α,11β,16α,17α)-6,9-Difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl) Ester-d5 | [2] |

| Molecular Formula | C₂₇H₂₄D₅F₃O₆S | [2][3] |

| Molecular Weight | 543.61 g/mol | [2][3][4] |

| CAS Number | 397864-44-7 (for unlabeled compound) | [3] |

| Appearance | Off-white to white solid | [5] |

| Storage Conditions | Long-term storage at 2-8°C in a refrigerator | [2][3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [5][6] |

Analytical Data Summary

This section summarizes the results of various analytical tests performed to confirm that the material meets the required quality standards. The data is typically presented in a tabular format for clarity.

| Test | Method | Typical Specification | Result |

| Purity | HPLC | ≥ 98% | 99.65%[3] |

| Identity Confirmation | ¹H-NMR | Conforms to structure | Consistent with the proposed structure[6] |

| Identity Confirmation | Mass Spectrometry (MS) | Conforms to expected mass | Corresponds to the molecular weight |

| Isotopic Purity | Mass Spectrometry (MS) | ≥ 99% Deuterium Incorporation | Conforms |

Experimental Protocols

A comprehensive CoA provides details of the methodologies used for the analytical tests. This transparency allows researchers to understand the conditions under which the product was tested.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : Kromasil C18 (250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase : An isocratic mixture of Methanol and 0.1% Orthophosphoric Acid in water (80:20 v/v).[7]

-

Flow Rate : 0.9 mL/min.[7]

-

Detection : UV detection at a wavelength of 264 nm.[7]

-

Procedure : A solution of this compound is prepared in a suitable solvent (e.g., methanol). A small volume is injected into the HPLC system. The chromatogram is recorded, and the area of the main peak is compared to the total area of all peaks to calculate the purity percentage. The retention time for Fluticasone furoate is approximately 4.29 minutes under these conditions.[7]

References

- 1. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | C27H29F3O6S | CID 71316901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. allmpus.com [allmpus.com]

- 6. abmole.com [abmole.com]

- 7. ijpsjournal.com [ijpsjournal.com]

Molecular weight and structure of Fluticasone furoate-d5

An In-depth Technical Guide to Fluticasone (B1203827) Furoate-d5

This technical guide provides a comprehensive overview of the molecular characteristics, structure, and analytical methodologies related to Fluticasone furoate-d5. The information is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Physicochemical Properties

This compound is the deuterated analog of Fluticasone furoate, a synthetic trifluorinated corticosteroid. The inclusion of five deuterium (B1214612) atoms makes it a suitable internal standard for mass spectrometry-based quantification of Fluticasone furoate.

| Property | Value | Reference |

| Molecular Formula | C27H24D5F3O6S | [1][2][3] |

| Molecular Weight | 543.61 g/mol | [1][2][3] |

| Monoisotopic Mass | 543.19507803 Da | [4] |

| XLogP3 | 4.8 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 10 | [4] |

| CAS Number (Unlabeled) | 397864-44-7 | [2][3] |

Chemical Structure

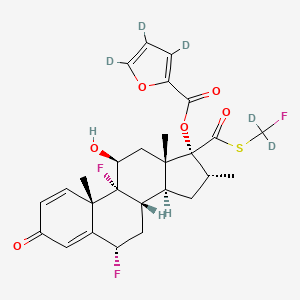

The chemical structure of this compound is provided below. The deuterium atoms are located on the furoate ring and the fluoromethyl group.

Caption: Chemical structure of this compound.

Synthesis

The synthesis of Fluticasone furoate typically involves the esterification of 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioic acid with a furoyl halide, followed by S-alkylation with a fluoromethylating agent. For the deuterated analog, this compound, a deuterated furoyl chloride and/or a deuterated fluoromethylating agent would be utilized in the synthesis.

A general synthetic scheme involves:

-

Activation of the 17β-carbothioic acid of the steroid core.

-

Reaction with 2-furoyl chloride (or its deuterated analog) to form a thioanhydride intermediate.

-

Reaction with bromofluoromethane (B51070) (or its deuterated analog) in the presence of a base to yield Fluticasone furoate.[5][6][7]

Experimental Protocols

Quantification by LC-MS/MS

A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Fluticasone furoate in biological matrices, using this compound as an internal standard.[8]

| Parameter | Description |

| Sample Preparation | Liquid-liquid extraction with Methyl-tert-Butyl-Ether (MtBE):Hexane (60:40) from plasma samples.[8] Solid-phase extraction has also been used for Fluticasone propionate.[9] |

| Chromatography | Reversed-phase C18 column.[10] |

| Mobile Phase | A gradient of 0.05:2:98 formic acid/methanol (B129727)/water (v/v/v) as mobile phase A and methanol with 0.1% formic acid (v/v) as mobile phase B.[10] |

| Ionization | Positive ion electrospray ionization (ESI).[8][10] |

| Mass Spectrometry | Multiple Reaction Monitoring (MRM) mode.[9] |

| MRM Transitions | Fluticasone furoate: m/z 539 → 293; this compound: m/z 544 → 293.[8] |

| Lower Limit of Quantification (LLOQ) | 0.1 pg/mL in plasma.[8] |

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is used for the purity assessment of Fluticasone furoate in bulk and dosage forms.

| Parameter | Description |

| Column | Kromasil C18 (250 mm × 4.6 mm, 5 µm).[11] |

| Mobile Phase | Methanol and 0.1% orthophosphoric acid in water (80:20 v/v).[11] |

| Flow Rate | 0.9 mL/min.[11] |

| Detection Wavelength | 264 nm.[11] |

| Retention Time | Approximately 4.289 minutes.[11] |

Mechanism of Action

Fluticasone furoate is a potent anti-inflammatory corticosteroid. Its mechanism of action involves the activation of glucocorticoid receptors, which leads to the modulation of gene expression and the suppression of inflammatory pathways.[12][13][14]

Caption: Signaling pathway of Fluticasone furoate.

Upon entering the target cell, Fluticasone furoate binds to the glucocorticoid receptor (GR) in the cytoplasm.[12][14] This complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA.[12][14] This interaction modulates the transcription of various genes, leading to an increase in the synthesis of anti-inflammatory proteins and a decrease in the production of pro-inflammatory mediators like cytokines and chemokines.[12][15][16] This ultimately results in the reduction of inflammation.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. bdg.co.nz [bdg.co.nz]

- 3. Fluticasone Furoate D5 | CAS No- 397864-44-7 (Unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 4. This compound | C27H29F3O6S | CID 71316901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FLUTICASONE FUROATE synthesis - chemicalbook [chemicalbook.com]

- 6. US8969547B2 - Method for preparing fluticasone furoate - Google Patents [patents.google.com]

- 7. WO2012029077A2 - Process for preparing fluticasone propionate/furoate - Google Patents [patents.google.com]

- 8. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]

- 9. ijrar.org [ijrar.org]

- 10. fda.gov [fda.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Fluticasone furoate - Wikipedia [en.wikipedia.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]

- 15. grokipedia.com [grokipedia.com]

- 16. What Is Fluticasone Furoate? Your Complete Guide [rupahealth.com]

Stability and Storage of Fluticasone Furoate-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Fluticasone furoate-d5, a deuterated analog of the synthetic corticosteroid Fluticasone furoate. The information presented herein is crucial for maintaining the integrity and purity of this compound in a research and development setting. Data is compiled from publicly available technical data sheets and established scientific guidelines.

Chemical Information

| Identifier | Value |

| Chemical Name | Fluticasone-d5 Furoate |

| Synonyms | Allermist-d5, Avamys-d5, GSK 685 698-d5, GW 685698X-d5 |

| Molecular Formula | C₂₇H₂₄D₅F₃O₆S |

| Molecular Weight | 543.61 g/mol |

Recommended Storage Conditions and Stability

Proper storage is paramount to prevent degradation and ensure the long-term viability of this compound. The following tables summarize the recommended storage conditions for the compound in both solid (powder) and solution forms.

Solid Form (Powder)

| Storage Temperature | Duration | Source |

| -20°C | 3 years | [1] |

| 2-8°C (Refrigerator) | 2 years | [1][2][3] |

| Room Temperature | May vary; suitable for short-term in continental US | [1] |

In Solvent

| Storage Temperature | Duration | Source |

| -80°C | 6 months | [1] |

| -20°C | 1 month | [1] |

It is important to note that this compound is hygroscopic and should be stored in a tightly sealed container in a dry environment.[1][4]

Experimental Protocols for Stability Assessment

To ensure the stability of this compound, a comprehensive stability testing program should be implemented based on the International Council for Harmonisation (ICH) guidelines. This includes long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products. Several studies have developed such methods for the non-deuterated form, which can be adapted.[5][6]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column

-

Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., sodium perchlorate (B79767) solution).[5]

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[5]

-

Flow Rate: Typically 1 mL/min with isocratic elution.[5]

Forced Degradation Studies

Forced degradation (stress testing) is crucial for understanding the degradation pathways of a drug substance.[7] The following protocols are based on common practices for corticosteroids and should be adapted and optimized for this compound.

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Stress Condition: Add an equal volume of 0.1 N hydrochloric acid (HCl) to the stock solution.

-

Incubation: Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).

-

Neutralization: Cool the solution and neutralize it with an equivalent amount of 0.1 N sodium hydroxide (B78521) (NaOH).

-

Analysis: Analyze the sample by the validated stability-indicating HPLC method.

-

Preparation: Prepare a stock solution of this compound.

-

Stress Condition: Add an equal volume of 0.1 N NaOH to the stock solution.

-

Incubation: Keep the mixture at room temperature or a slightly elevated temperature for a defined period, monitoring for degradation.

-

Neutralization: Cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.

-

Analysis: Analyze the sample by HPLC.

-

Preparation: Prepare a stock solution of this compound.

-

Stress Condition: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the stock solution.

-

Incubation: Keep the solution at room temperature for a specified duration.

-

Analysis: Analyze the sample by HPLC.

-

Preparation: Place the solid this compound powder in a controlled temperature chamber.

-

Stress Condition: Expose the sample to a high temperature (e.g., 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[7]

-

Duration: Maintain the temperature for a defined period.

-

Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.

Photostability testing should be conducted according to ICH Q1B guidelines.[8][9]

-

Preparation: Expose the solid drug substance directly to light. If necessary, also test the compound in solution.

-

Light Source: Use a light source that produces an output similar to the D65/ID65 emission standard, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control: A dark control sample should be stored under the same conditions to separate the effects of light from thermal degradation.

-

Analysis: Analyze the exposed and control samples by HPLC.

Visualizations

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound.

Glucocorticoid Receptor Signaling Pathway

Caption: Mechanism of action of Fluticasone furoate via the Glucocorticoid Receptor.

Recommended Storage Logic

Caption: Decision tree for this compound storage conditions.

References

- 1. database.ich.org [database.ich.org]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Official web site : ICH [ich.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Issue's Article Details [indiandrugsonline.org]

- 6. researchgate.net [researchgate.net]

- 7. snscourseware.org [snscourseware.org]

- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 9. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

The Gold Standard: A Technical Guide to Regulatory Compliance and Best Practices for Deuterated Internal Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical research and regulated drug development, the pursuit of precision, accuracy, and reliability is paramount. Quantitative analysis of analytes in complex biological matrices is fraught with challenges, including matrix effects, variable extraction recoveries, and instrumental drift. To overcome these obstacles, the use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard, with deuterated internal standards being the most common. This technical guide provides an in-depth exploration of the regulatory guidelines, core principles, and experimental best practices for the application of deuterated internal standards in bioanalysis.

Regulatory Landscape: A Harmonized Expectation for Excellence

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1] This guideline strongly advocates for the use of a SIL-IS, such as a deuterated internal standard, whenever feasible.[1] While not an absolute mandate from the FDA, the use of a SIL-IS is considered a best practice and is expected by regulatory agencies to ensure the robustness and reliability of bioanalytical data.[2][3] The EMA has noted that over 90% of submissions incorporate SIL-IS, and has rejected studies where a surrogate internal standard was not a close enough analogue.[3]

The core principle behind this regulatory preference lies in the ability of a deuterated internal standard to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection.[1][4] This mimicry allows for the effective compensation of variability, leading to more accurate and precise quantification.[1]

Core Principles: The Scientific Rationale for Deuterated Internal Standards

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[4] An ideal internal standard should co-elute with the analyte and exhibit identical chemical and physical properties during sample extraction, chromatography, and ionization.[4][5] This co-elution and chemical similarity are crucial for compensating for variations that can occur at each stage of the analytical process.[4][5]

The primary advantages of using deuterated internal standards in mass spectrometry-based bioanalysis include:

-

Mitigation of Matrix Effects: Biological matrices like plasma and urine are complex and can contain endogenous components that co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer.[2][6] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[3]

-

Correction for Extraction Variability: A deuterated internal standard will have nearly identical extraction recovery to the analyte, correcting for any inconsistencies in the sample preparation process.[2]

-

Compensation for Instrumental Variability: Fluctuations in instrument response are effectively normalized by the consistent ratio of the analyte to the internal standard.[7]

Key Considerations for Selecting a Deuterated Internal Standard

When selecting a deuterated internal standard, several critical factors must be considered to ensure the integrity of the bioanalytical method:

-

Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the unlabeled analyte.[5] It is recommended to select deuterated compounds with at least 98% isotopic enrichment.[8] The presence of unlabeled analyte in the deuterated standard should be checked, as it can lead to inaccurate results.[9][10]

-

Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing and analysis.[5] Labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH), should be avoided.[5]

-

Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[5]

-

Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[5] Even slight differences in retention time can lead to differential matrix effects and impact accuracy.[11][12]

Experimental Protocols for Validation

A robust validation of the bioanalytical method using a deuterated internal standard is a regulatory requirement. The following protocols outline key experiments to be performed.

Internal Standard Purity and Identity Verification

Objective: To confirm the identity and purity of the deuterated internal standard and to ensure it is free from the unlabeled analyte.

Methodology:

-

Obtain a Certificate of Analysis (CoA) for the deuterated internal standard, which should provide information on its chemical purity and isotopic enrichment.[13]

-

Prepare a high-concentration solution of the deuterated internal standard in an appropriate solvent.[13]

-

Analyze this solution using the LC-MS/MS method, monitoring for the presence of the unlabeled analyte.[13] The response of the unlabeled analyte should not be more than 20% of the lower limit of quantification (LLOQ) response.[9]

Matrix Effect Assessment

Objective: To evaluate the influence of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Analyte and deuterated internal standard spiked into the mobile phase or a neat solution.[1]

-

Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and deuterated internal standard are added to the final extract.[1][13]

-

Set C (Pre-Extraction Spike): Analyte and deuterated internal standard are spiked into the biological matrix before the extraction process.[1]

-

-

Analyze the Samples: Inject and analyze all three sets of samples using the validated LC-MS/MS method.[1]

-

Calculate the Matrix Factor (MF): The matrix factor is calculated for the analyte and the IS-normalized matrix factor. The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the matrix should not be greater than 15%.[13]

Stability Evaluation

Objective: To evaluate the stability of the analyte and the deuterated internal standard in the biological matrix under different storage and handling conditions.

Methodology:

-

Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to multiple freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period.

-

Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.[13]

-

Stock Solution Stability: Evaluate the stability of the analyte and deuterated internal standard stock solutions at their storage temperature.[13]

-

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[13]

Deuterium Exchange Evaluation

Objective: To determine if the deuterated internal standard is stable under the experimental conditions and does not exchange deuterium with hydrogen from the solvent or matrix.

Methodology:

-

Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.[5]

-

Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[5]

-

Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.[5]

-

A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[5]

Quantitative Data Summary

The following tables summarize the typical acceptance criteria for key bioanalytical validation parameters when using a deuterated internal standard, as recommended by regulatory guidelines.

| Validation Parameter | Acceptance Criteria | Reference |

| Accuracy | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%. | [13] |

| Precision | The coefficient of variation (%CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%. | [13] |

| Matrix Factor (%CV) | The CV of the IS-normalized matrix factor across different lots of the matrix should not be greater than 15%. | [13] |

| Stability | The mean concentration of the stability samples should be within ±15% of the nominal concentration. | [13] |

| IS Contribution to Analyte | Should be ≤ 20% of the LLOQ response. | [14] |

| Analyte Contribution to IS | Should be ≤ 5% of the IS response. | [14] |

| Internal Standard Type Comparison | Deuterated IS | Structural Analog IS | Reference |

| Accuracy (%Bias) | Typically <5% | Can show significant bias if ionization properties differ. | [13] |

| Precision (%CV) | Excellent, often lower CVs. | Variable, highly dependent on similarity to analyte. | [13] |

| Matrix Effect Compensation | High | Moderate to Low | [3] |

| Regulatory Preference | Strongly Preferred | Acceptable with justification | [1][3] |

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in the use of deuterated internal standards.

Caption: Bioanalytical workflow using a deuterated internal standard.

Caption: Decision-making flowchart for internal standard selection.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. waters.com [waters.com]

- 7. nebiolab.com [nebiolab.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. tandfonline.com [tandfonline.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. myadlm.org [myadlm.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. benchchem.com [benchchem.com]

- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Fluticasone Furoate in Human Plasma Using Fluticasone Furoate-d5

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fluticasone furoate in human plasma. Due to its low systemic bioavailability, a method with a low limit of quantitation is crucial for pharmacokinetic studies.[1][2] This protocol utilizes Fluticasone furoate-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is linear over a wide concentration range and demonstrates excellent recovery, precision, and accuracy, making it suitable for regulated bioanalytical studies.

Introduction

Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity used in the management of allergic rhinitis and asthma.[1][3] Pharmacokinetic assessments of Fluticasone furoate are challenging due to the very low circulating plasma concentrations following therapeutic inhalation doses.[1][4] Therefore, a highly sensitive and selective analytical method is required for its accurate quantification in biological matrices. LC-MS/MS has become the gold standard for bioanalytical assays due to its inherent selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the reliability of the results.[5] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for Fluticasone furoate in human plasma, employing this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Fluticasone furoate reference standard

-

This compound internal standard

-

LC-MS/MS grade Methanol (B129727), Acetonitrile, Water

-

Formic acid (or Ammonium Hydroxide/Ammonium Trifluoroacetate as per specific method)

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., Methyl-tert-Butyl-Ether:Hexane)

Sample Preparation

A critical step in bioanalysis is the effective extraction of the analyte from the complex biological matrix. Two common and effective methods are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid Phase Extraction (SPE)

-

Spiking: To 500 µL of human plasma, add the appropriate volume of Fluticasone furoate standard (for calibration curve and QC samples) and 50 µL of this compound internal standard solution.

-

Pre-treatment: Samples may be pre-treated, for instance by protein precipitation with an organic solvent, before loading onto the SPE cartridge.[1]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water followed by 1 mL of a weak organic solvent solution (e.g., 25% methanol) to remove interferences.[4]

-

Elution: Elute the analyte and internal standard with 1 mL of an appropriate organic solvent (e.g., Dichloromethane or Methanol).[4]

-

Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen at 40°C. Reconstitute the dried residue in 200 µL of the mobile phase.

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

-

Spiking: To 800 µL of human plasma, add the required amount of Fluticasone furoate standard and the internal standard, this compound.[5]

-

Extraction: Add 4 mL of extraction solvent (e.g., Methyl-tert-Butyl-Ether:Hexane, 60:40 v/v), vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.[5]

-

Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 or Biphenyl column (e.g., 50 x 3 mm, 2.6 µm)[5] |

| Mobile Phase A | 0.01% Ammonium Hydroxide in Water or 4 mM Ammonium Trifluoroacetate with 0.008% Formic Acid[1][5] |

| Mobile Phase B | Methanol or Acetonitrile[1][5] |

| Flow Rate | 0.2 - 0.8 mL/min[1][6] |

| Gradient | A gradient elution is typically employed to ensure good separation from matrix components. |

| Column Temperature | 40 - 50 °C[1][6] |

| Injection Volume | 5 - 50 µL[1] |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| MRM Transitions | Fluticasone furoate: 539.2 → 293.1[1][5] This compound: 544.2 → 293.1[5] |

| Ion Source Temp. | 300 - 400 °C[6][7] |

| Collision Energy | Optimized for the specific instrument and transitions. |

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 0.1 - 100 pg/mL[5] |

| Regression Model | Linear, 1/x² weighting[1][5] |

| Correlation Coefficient (r²) | ≥ 0.999[5] |

| Lower Limit of Quantitation (LLOQ) | 0.1 - 0.5 pg/mL[1][5] |

Table 2: Accuracy and Precision

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ QC | 0.5 | < 15 | < 15 | 85 - 115 |

| Low QC (LQC) | 1.5 | < 15 | < 15 | 85 - 115 |

| Medium QC (MQC) | 50 | < 15 | < 15 | 85 - 115 |

| High QC (HQC) | 80 | < 15 | < 15 | 85 - 115 |

Note: The specific concentrations for QC samples can vary but should cover the range of the calibration curve.[1]

Table 3: Recovery

| Analyte | Recovery (%) |

| Fluticasone furoate | 93.7 - 94.1[5] |

| This compound (IS) | 92.1 - 95.2[5] |

Visualizations

Caption: LC-MS/MS workflow from sample preparation to data analysis.

Caption: Key parameters for method validation.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Fluticasone furoate in human plasma. The use of the deuterated internal standard, this compound, ensures high accuracy and reproducibility. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. This method meets the typical requirements for regulated bioanalytical method validation and is well-suited for pharmacokinetic studies in clinical and preclinical drug development.

References

- 1. agilent.com [agilent.com]

- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. sciex.com [sciex.com]

- 5. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]

- 6. ijrar.org [ijrar.org]

- 7. shimadzu.com [shimadzu.com]

Protocol for the Bioanalysis of Fluticasone Furoate in Human Plasma Using Fluticasone Furoate-d5 as an Internal Standard

This application note provides a detailed protocol for the quantitative analysis of fluticasone (B1203827) furoate in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a deuterated internal standard, fluticasone furoate-d5, to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of fluticasone furoate.

Introduction

Fluticasone furoate is a synthetic trifluorinated corticosteroid used in the treatment of allergic rhinitis and asthma.[1][2] Due to its low systemic bioavailability after inhalation, highly sensitive and robust analytical methods are required to quantify its concentration in plasma.[2] This protocol outlines a validated LC-MS/MS method for the determination of fluticasone furoate in human plasma, employing this compound as a stable isotope-labeled internal standard to correct for matrix effects and variability in sample processing.

Experimental Protocol

Materials and Reagents

-

Fluticasone Furoate reference standard

-

This compound internal standard (IS)

-

Human plasma (K2EDTA as anticoagulant)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium Trifluoroacetate

-

Methyl-tert-Butyl-Ether (MtBE)

-

Hexane

-

Water (Ultrapure)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis MAX or C18)[1][2]

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used for this analysis.[2][3]

Table 1: Typical LC-MS/MS Instrumentation

| Component | Specification Example |

| HPLC System | Agilent 1290 Infinity II LC or equivalent[2] |

| Mass Spectrometer | Agilent 6495C Triple Quadrupole LC/MS or equivalent[2] |

| Analytical Column | Reprosil Gold 100 C18 (100 x 2 mm, 2 µm) or equivalent[1] |

| Software | Agilent MassHunter or equivalent[2] |

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of fluticasone furoate and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the fluticasone furoate stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 300 pg/mL.[4][5]

Sample Preparation

Two primary methods for plasma sample extraction are prevalent: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

-

Aliquot 0.800 mL of plasma sample into a polypropylene (B1209903) tube.[4][5]

-

Add a specified volume of the internal standard working solution (e.g., 50 µL of 300 pg/mL this compound).[4][5]

-

Add 3 mL of extraction solvent (e.g., Methyl-tert-Butyl-Ether (MtBE):Hexane (60:40 v/v)).[4][5]

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

Aliquot plasma sample into a polypropylene tube.

-

Add the internal standard working solution.

-

Pre-condition the SPE cartridge (e.g., Oasis MAX) with methanol followed by water.[1]

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a solution like 20% Acetonitrile to remove interferences.[1]

-

Elute the analyte and internal standard with methanol.[1]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic and Mass Spectrometric Conditions

Table 2: Chromatographic Conditions

| Parameter | Condition |

| Column | Reprosil Gold 100 C18 x BD, 2 µm, 100 x 2 mm[1] |

| Mobile Phase | Methanol: 1mM Ammonium Trifluoroacetate buffer (90:10 v/v)[1] |

| Flow Rate | 0.2 mL/minute[1] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Retention Time | Approximately 3.3 - 8.183 min for Fluticasone Furoate/Propionate[1][5] |

Table 3: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Fluticasone Furoate) | m/z 539 -> 293[5] |

| MRM Transition (this compound) | m/z 544 -> 293[5] |

| Sheath Gas Flow | 50 units[1] |

| Auxiliary Gas Flow | 20 units[1] |

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).

Table 4: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99[1] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |

| Accuracy and Precision | Within-run and between-run accuracy within ±15% (±20% for LLOQ); Precision (%CV) ≤ 15% (≤ 20% for LLOQ)[1] |

| Recovery | Consistent and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability assessed |

A typical calibration range for fluticasone furoate in plasma is 0.100–100 pg/mL.[4][5]

Data Presentation

Table 5: Example Calibration Curve Data

| Concentration (pg/mL) | Analyte/IS Peak Area Ratio |

| 0.1 | Value |

| 0.5 | Value |

| 1.0 | Value |

| 5.0 | Value |

| 10.0 | Value |

| 50.0 | Value |

| 100.0 | Value |

Table 6: Example Accuracy and Precision Data

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | Value | Value | Value | Value |

| Low | 0.3 | Value | Value | Value | Value |

| Medium | 50 | Value | Value | Value | Value |

| High | 80 | Value | Value | Value | Value |

Visualizations

Caption: Experimental Workflow for Fluticasone Furoate Analysis.

Caption: Bioanalytical Method Validation Pathway.

References

Application Note: High-Sensitivity Quantification of Fluticasone Furoate in Human Plasma by HPLC-MS/MS Using Fluticasone Furoate-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluticasone (B1203827) furoate is a potent synthetic corticosteroid used in the management of allergic rhinitis and asthma. Due to its high potency, therapeutic concentrations in systemic circulation are exceedingly low, necessitating highly sensitive and robust bioanalytical methods for pharmacokinetic studies. This application note describes a validated HPLC-MS/MS method for the accurate quantification of fluticasone furoate in human plasma. The use of a stable isotope-labeled internal standard, Fluticasone furoate-d5, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

The methodology outlined provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.

Experimental Protocols

Materials and Reagents

-

Analytes: Fluticasone Furoate, this compound (Internal Standard)

-

Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade), Formic Acid, Ammonium Hydroxide

-

Chemicals: Methyl-tert-Butyl-Ether (MtBE), Hexane

-

Biological Matrix: Human plasma with K2EDTA as anticoagulant

-

Consumables: Polypropylene (B1209903) tubes, SPE cartridges (e.g., C18), analytical columns (e.g., C18, Biphenyl)

Stock and Working Solution Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of Fluticasone Furoate and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Fluticasone Furoate primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare working standards for spiking into the plasma to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution to a final concentration of 300 pg/mL for spiking into samples.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method demonstrating high recovery and sensitivity.[1]

-

Aliquot 0.800 mL of human plasma (calibration standards, QCs, and unknown samples) into polypropylene tubes.[1]

-

Spike each tube with the internal standard, this compound.[1]

-

Add the extraction solvent, a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40, v/v).[1]

-

Vortex mix thoroughly for 5-10 minutes to ensure efficient extraction.

-

Centrifuge at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean set of tubes.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a suitable volume of the mobile phase and transfer to autosampler vials for analysis.[1]

HPLC-MS/MS Analysis

The following conditions are a composite of established methods for the analysis of fluticasone furoate.[1][2][3]

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution (e.g., Shimadzu Prominence UFLC, Agilent 1290 Infinity II LC).[1][2]

-

Analytical Column: A reverse-phase column, such as a C18 (50 x 3mm, 2.6 µm) or a Biphenyl (50 x 3mm, 2.6 µm), can be used for chromatographic separation.[1] In some applications, columns are used in series to enhance separation.[1]

-

Mobile Phase A: 0.01% Ammonium Hydroxide in Water or 0.1% Formic Acid in Water.[1][4]

-

Mobile Phase B: Methanol or Acetonitrile.[1]

-

Gradient Elution: A gradient program should be optimized to ensure sufficient retention and resolution of fluticasone furoate from endogenous plasma components.

-

Flow Rate: A typical flow rate is between 0.4 to 0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintained at approximately 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX API 6500, Agilent 6495C LC/TQ) is used for detection.[1][2]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

-

MRM Transitions: The parent-to-daughter ion transitions are monitored. For fluticasone furoate, the transition is m/z 539 -> 293, and for the internal standard, this compound, it is m/z 544 -> 293.[1]

Data Presentation

The performance of the HPLC-MS/MS method for the quantification of fluticasone furoate using this compound as an internal standard is summarized in the tables below. The data is compiled from various validated bioanalytical methods.

Table 1: HPLC-MS/MS Method Parameters

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II LC or equivalent[2] |

| Analytical Column | C18 or Biphenyl, 50 x 3mm, 2.6 µm[1] |

| Mobile Phase | A: 0.01% Ammonium Hydroxide in Water; B: Methanol[1] |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL[2] |

| Mass Spectrometer | Agilent 6495C Triple Quadrupole LC/MS or equivalent[2] |

| Ionization Mode | ESI Positive[1] |

| MRM Transition (Analyte) | 539 -> 293[1] |

| MRM Transition (IS) | 544 -> 293[1] |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Calibration Curve Range | 0.100 – 100 pg/mL[1] |

| Lower Limit of Quantification (LLOQ) | 0.100 pg/mL[3] |

| Correlation Coefficient (r²) | ≥ 0.999[1] |

| Linear Regression Model | Linear, weighted by 1/x²[1] |

| Inter-day Precision (%CV) | ≤ 5.6%[3] |

| Inter-day Accuracy | 91.8% to 101.6%[3] |

| Recovery (Fluticasone Furoate) | 93.7 – 94.1%[1] |

| Recovery (Internal Standard) | 92.1 – 95.2%[1] |

Mandatory Visualization

Caption: Experimental workflow for the quantification of Fluticasone Furoate.

References

Application Note: Quantitation of Fluticasone Furoate in Human Urine Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of fluticasone (B1203827) furoate in human urine. The method utilizes a stable isotope-labeled internal standard, fluticasone furoate-d5, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This protocol is critical for pharmacokinetic studies, drug monitoring, and regulatory submissions where understanding the excretion profile of fluticasone furoate is necessary, despite it being a minor elimination pathway.[1][2][3]

Introduction

Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity, widely used in the treatment of allergic rhinitis and asthma.[4][5] Due to its low systemic bioavailability and extensive metabolism, the concentrations of fluticasone furoate and its metabolites in biological matrices are typically very low.[1] While fecal excretion is the primary route of elimination, analysis of urinary excretion, though minimal (1-2.6%), is important for a complete understanding of the drug's pharmacokinetic profile.[1][3] The low concentrations necessitate a highly sensitive and specific analytical method.[6] This application note describes a validated LC-MS/MS method for the quantitation of fluticasone furoate in human urine, employing this compound as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Fluticasone Furoate (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (B129727) (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

-

Human Urine (Blank)

Instrumentation

-

Liquid Chromatograph: Shimadzu Prominence UFLC or equivalent

-

Mass Spectrometer: SCIEX API 6500 or Agilent 6495C Triple Quadrupole LC/MS system[3][7]

-

Analytical Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

LC-MS/MS Method

2.3.1. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient Elution | As described in the table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 1.0 | 30 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 30 |

| 7.0 | 30 |

2.3.2. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Gas 1 | 50 |

| Ion Source Gas 2 | 60 |

| Curtain Gas | 35 |

| Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fluticasone Furoate | 539.2 | 313.1 | 35 |

| This compound | 544.2 | 313.1 | 35 |

Protocols

Preparation of Standard and Quality Control (QC) Samples

-